molecular formula C9H12ClNO2 B1281928 2-Amino-4'-methoxyacetophenone hydrochloride CAS No. 3883-94-1

2-Amino-4'-methoxyacetophenone hydrochloride

Cat. No.: B1281928
CAS No.: 3883-94-1
M. Wt: 201.65 g/mol
InChI Key: FZVYWBMMOSHMRS-UHFFFAOYSA-N
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Description

2-Amino-4′ -methoxyacetophenone hydrochloride is an organic building block.

Mechanism of Action

Target of Action

It is known that this compound is useful as an intermediate for drugs . It is particularly beneficial as a pharmaceutical intermediate for adrenaline analog compounds such as octopamine hydrochloride .

Mode of Action

It is synthesized from anisole and chloroacetyl chloride by friedel-track reaction, demethylated, acetylated using acetic anhydride, and then condensed .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-amino-1-(4-methoxyphenyl)ethanone hydrochloride. For instance, the compound should be stored in a dark place, away from moisture . These conditions help maintain the stability of the compound, ensuring its efficacy when used in drug synthesis.

Properties

IUPAC Name

2-amino-1-(4-methoxyphenyl)ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c1-12-8-4-2-7(3-5-8)9(11)6-10;/h2-5H,6,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVYWBMMOSHMRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500069
Record name 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3883-94-1
Record name 3883-94-1
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Record name 2-Amino-1-(4-methoxyphenyl)ethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4'-methoxyacetophenone hydrochloride
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Synthesis routes and methods

Procedure details

45.82 g of α-bromo-p-methoxyacetophenone were dissolved in 400 ml of methylene chloride, and 28.04 g of hexamethylenetetramine were added to the solution, which was then stirred at room temperature for 2 hours. The crystals which precipitated were collected by filtration. 200 ml of ethanol and 100 ml of concentrated hydrochloric acid were added to these crystals, and the mixture was stirred at room temperature for 18 hours. The reaction mixture was then concentrated by evaporation under reduced pressure, and the residue was dissolved in water. The aqueous solution was made alkaline by the addition of a 20% w/v aqueous solution of potassium carbonate and was then extracted with ethyl acetate. The ethyl acetate extract was washed with a saturated aqueous solution of sodium chloride and dried over anhydrous magnesium sulfate. A 4N solution of hydrochloric acid in dioxane was then added. The crystals which precipitated were collected by filtration, to give to 30.7 g of the title compound as yellow fine crystals melting at 201° C. (with decomposition).
Quantity
45.82 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
28.04 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4'-methoxyacetophenone hydrochloride
Reactant of Route 2
2-Amino-4'-methoxyacetophenone hydrochloride
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2-Amino-4'-methoxyacetophenone hydrochloride
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2-Amino-4'-methoxyacetophenone hydrochloride
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Reactant of Route 6
2-Amino-4'-methoxyacetophenone hydrochloride

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